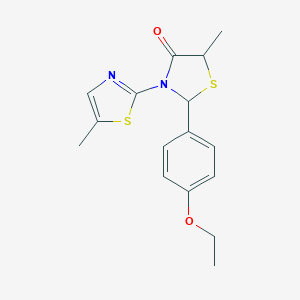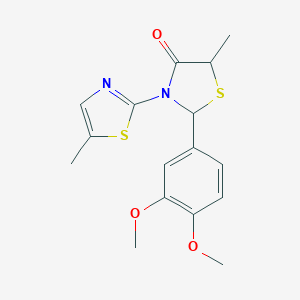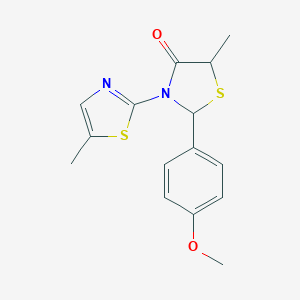![molecular formula C21H26N4O3S B277752 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as furosemide, which is a well-known diuretic drug. However,
Wirkmechanismus
The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea involves the inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition results in the excretion of sodium, potassium, and water from the body, leading to its diuretic effect.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has various biochemical and physiological effects such as:
1. Diuretic Effect: This compound increases the excretion of sodium, potassium, and water from the body, leading to its diuretic effect.
2. Anti-tumor Effect: Studies have shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has anti-tumor properties and can inhibit the growth of cancer cells.
3. Cardiovascular Effect: This compound has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea in lab experiments are:
Advantages:
1. Diuretic Effect: This compound can be used to study the effect of diuretics on the body.
2. Anti-tumor Effect: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea can be used to study the effect of anti-tumor agents on cancer cells.
3. Cardiovascular Effect: This compound can be used to study the effect of drugs on the cardiovascular system.
Limitations:
1. Toxicity: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea can be toxic at high doses, which limits its use in lab experiments.
2. Solubility: This compound has low solubility in water, which can make it difficult to use in some experiments.
3. Cost: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
The future directions for the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea are:
1. Further studies on its anti-tumor properties and potential use in cancer treatment.
2. Studies on its potential use in treating neurological disorders such as epilepsy and Alzheimer's disease.
3. Development of more efficient synthesis methods for this compound.
4. Studies on its potential use in treating cardiovascular diseases.
5. Studies on its potential use in other areas of scientific research such as drug delivery and imaging.
Conclusion:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has various biochemical and physiological effects and has been studied for its anti-tumor, neurological, and cardiovascular properties. However, its use in lab experiments is limited by its toxicity, solubility, and cost. Further studies are needed to explore its potential use in cancer treatment, neurological disorders, and other areas of scientific research.
Synthesemethoden
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea involves the reaction between 4-(2-furoyl)-1-piperazinecarboxamide and pentanoyl isothiocyanate. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been used in various scientific research applications such as:
1. Cancer Research: Studies have shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has anti-tumor properties and can inhibit the growth of cancer cells.
2. Neuroscience: This compound has been studied for its potential use in treating neurological disorders such as epilepsy and Alzheimer's disease.
3. Cardiovascular Research: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Eigenschaften
Produktname |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea |
|---|---|
Molekularformel |
C21H26N4O3S |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]pentanamide |
InChI |
InChI=1S/C21H26N4O3S/c1-2-3-6-19(26)23-21(29)22-16-7-9-17(10-8-16)24-11-13-25(14-12-24)20(27)18-5-4-15-28-18/h4-5,7-10,15H,2-3,6,11-14H2,1H3,(H2,22,23,26,29) |
InChI-Schlüssel |
ARBDSKZLFIBJHA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Kanonische SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)



